Cas no 101712-20-3 ((2,6-Difluorophenyl)acetone)

(2,6-Difluorophenyl)acetone is a fluorinated aromatic ketone with the molecular formula C9H8F2O. This compound is characterized by the presence of two fluorine atoms at the ortho positions of the phenyl ring, which enhances its electronic and steric properties. The difluorophenyl moiety contributes to increased stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its ketone functionality allows for further derivatization, enabling the production of more complex molecules. The compound's well-defined structure and consistent purity ensure reliable performance in reactions such as nucleophilic additions or reductions. It is commonly utilized in research and industrial settings for the development of fluorinated specialty chemicals.
(2,6-Difluorophenyl)acetone structure
(2,6-Difluorophenyl)acetone structure
Product Name:(2,6-Difluorophenyl)acetone
CAS No:101712-20-3
MF:C9H8F2O
MW:170.156029701233
CID:165978
PubChem ID:2734927
Update Time:2025-11-02

(2,6-Difluorophenyl)acetone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(2,6-difluorophenyl)-
    • 2,6-DIFLUOROPHENYLACETONE
    • 1-(2,6-difluorophenyl)propan-2-one
    • 2,6-Difluorophenylacetone,98%
    • SCHEMBL1461227
    • 101712-20-3
    • 1-(2,6-Difluorophenyl)-2-propanone
    • 2,6-difluorophenylacetone, AldrichCPR
    • DTXSID40370577
    • MFCD02258867
    • AKOS017390898
    • (2,6-Difluorophenyl)acetone
    • Inchi: 1S/C9H8F2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
    • InChI Key: LAWHOFKPDMZDLJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CC(C)=O)F

Computed Properties

  • Exact Mass: 170.05400
  • Monoisotopic Mass: 170.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not available
  • PSA: 17.07000
  • LogP: 2.09630
  • Solubility: Not available

(2,6-Difluorophenyl)acetone Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

(2,6-Difluorophenyl)acetone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D268570-500mg
(2,6-Difluorophenyl)acetone
101712-20-3
500mg
$ 190.00 2022-06-05
TRC
D268570-1000mg
(2,6-Difluorophenyl)acetone
101712-20-3
1g
$ 310.00 2022-06-05
TRC
D268570-2000mg
(2,6-Difluorophenyl)acetone
101712-20-3
2g
$ 495.00 2022-06-05
A2B Chem LLC
AE08840-1g
2,6-DIFLUOROPHENYLACETONE
101712-20-3 97%
1g
$993.00 2024-04-20
A2B Chem LLC
AE08840-5g
2,6-DIFLUOROPHENYLACETONE
101712-20-3 97%
5g
$2523.00 2024-04-20

(2,6-Difluorophenyl)acetone Production Method

Additional information on (2,6-Difluorophenyl)acetone

Comprehensive Guide to (2,6-Difluorophenyl)acetone (CAS No. 101712-20-3): Properties, Applications, and Market Insights

(2,6-Difluorophenyl)acetone (CAS No. 101712-20-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated aromatic ketone is widely recognized for its unique structural properties, making it a valuable intermediate in synthetic chemistry. With the increasing demand for fluorinated compounds in drug discovery and material science, (2,6-Difluorophenyl)acetone has become a subject of interest for researchers and industry professionals alike.

The molecular structure of (2,6-Difluorophenyl)acetone features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, along with an acetone moiety. This configuration imparts distinct electronic and steric properties, which are crucial for its reactivity and applications. The presence of fluorine atoms enhances the compound's stability and lipophilicity, traits highly sought after in the development of bioactive molecules. Researchers often explore fluorinated building blocks like (2,6-Difluorophenyl)acetone to improve the pharmacokinetic profiles of potential drug candidates.

One of the primary applications of (2,6-Difluorophenyl)acetone is in the synthesis of pharmaceutical intermediates. The compound serves as a key precursor in the production of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and inflammatory conditions. Its role in the development of next-generation therapeutics has been highlighted in several peer-reviewed studies, aligning with the growing trend of precision medicine and targeted drug delivery systems.

In addition to pharmaceuticals, (2,6-Difluorophenyl)acetone finds utility in agrochemical research. Fluorinated compounds are known for their ability to enhance the efficacy of pesticides and herbicides. The unique properties of (2,6-Difluorophenyl)acetone make it a promising candidate for developing environmentally friendly crop protection agents, addressing the global demand for sustainable agriculture solutions. This aligns with current industry trends focusing on green chemistry and reduced environmental impact.

The market for (2,6-Difluorophenyl)acetone is expected to grow steadily, driven by advancements in fluorine chemistry and increasing R&D investments in the life sciences sector. Industry reports suggest that the demand for high-purity fluorinated intermediates like (2,6-Difluorophenyl)acetone will rise, particularly in regions with robust pharmaceutical manufacturing capabilities. Companies specializing in custom synthesis and contract research are actively incorporating this compound into their portfolios to meet client needs.

From a synthetic chemistry perspective, (2,6-Difluorophenyl)acetone offers versatility in reactions such as Grignard additions, reductive aminations, and cross-coupling reactions. Its compatibility with various catalysts and reagents makes it a preferred choice for chemists working on complex molecular architectures. Recent publications have explored its use in asymmetric synthesis, further expanding its potential in chiral drug development.

Quality control and regulatory compliance are critical when working with (2,6-Difluorophenyl)acetone. Reputable suppliers provide detailed certificates of analysis (CoA) and ensure adherence to international standards such as GMP and ISO guidelines. Researchers are advised to verify the purity and stability of the compound before use, as impurities can significantly impact experimental outcomes.

In conclusion, (2,6-Difluorophenyl)acetone (CAS No. 101712-20-3) represents a valuable tool in modern chemical research and industrial applications. Its role in advancing pharmaceutical innovation and sustainable agrochemicals underscores its importance in the scientific community. As the demand for fluorinated intermediates continues to rise, this compound is poised to play a pivotal role in shaping the future of specialty chemicals.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD